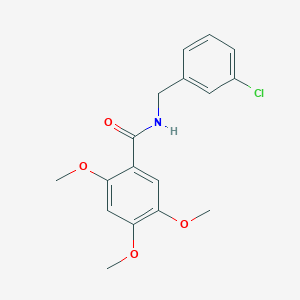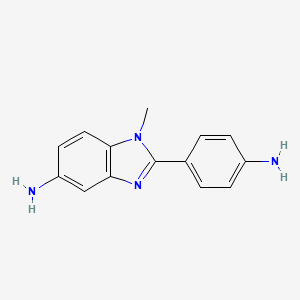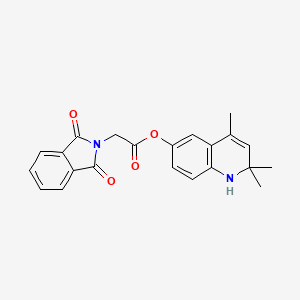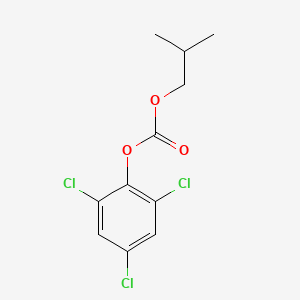
N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained considerable attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of acrylamides and is characterized by the presence of a fluorophenyl and a nitrophenyl group in its structure.
作用機序
The mechanism of action of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed that the presence of the fluorophenyl and nitrophenyl groups in the molecule may contribute to its unique properties. The fluorophenyl group is known to enhance the electron-donating ability of the molecule, while the nitrophenyl group is known to enhance the electron-withdrawing ability of the molecule. This combination of properties may contribute to the compound's ability to exhibit excellent charge transport properties.
Biochemical and Physiological Effects
There is currently no information available on the biochemical and physiological effects of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide. However, it is important to note that this compound is not intended for use as a drug or pharmaceutical agent.
実験室実験の利点と制限
One of the main advantages of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is its excellent charge transport properties. This makes it a potential candidate for use in organic electronics and other related fields. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of this compound is its low yield, which can make large-scale production challenging.
将来の方向性
There are many potential future directions for research on N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide. Some of the most promising areas of research include:
1. Further investigation of the compound's charge transport properties and its potential use in organic electronics.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
4. Exploration of the compound's potential use in other areas of science, such as catalysis and materials science.
5. Investigation of the compound's potential use in biomedical applications, such as drug delivery and imaging.
Conclusion
In conclusion, N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is a unique chemical compound with many potential applications in various fields of science. Its excellent charge transport properties make it a potential candidate for use in organic electronics, while its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions is also promising. While there is still much to be learned about this compound, it is clear that it has the potential to make a significant impact in many areas of science.
合成法
The synthesis of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-fluoroaniline and 4-nitrobenzaldehyde in the presence of acetic anhydride and pyridine. The reaction proceeds via a condensation reaction, which results in the formation of the desired product. The yield of the product is typically around 50-60%, and the purity can be improved by recrystallization.
科学的研究の応用
N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
特性
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-13-3-1-2-4-14(13)17-15(19)10-7-11-5-8-12(9-6-11)18(20)21/h1-10H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPFSAKIBMMRW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)


![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)


![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)




